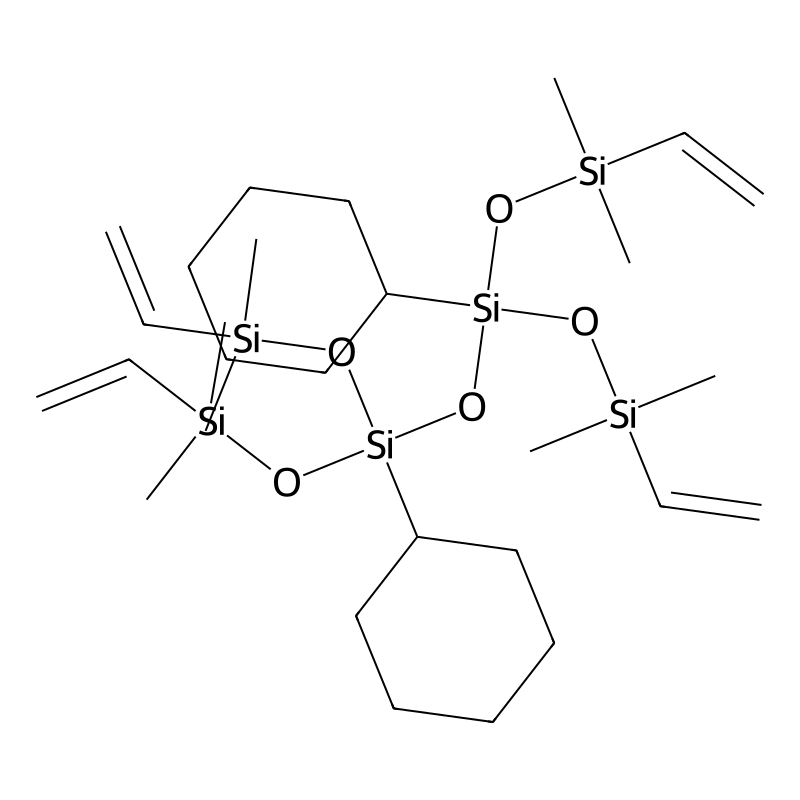

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Material Science: Due to the presence of siloxane groups (Si-O-Si) in its structure, it is possible that this compound could be of interest for research in silicone-based materials. Siloxanes are known for their versatility and applications in areas like sealants, adhesives, and elastomers .

- Organic Synthesis: The molecule contains dimethylvinylsilyloxy groups, which are a type of organosilicon functionality. This could potentially make it a useful precursor or intermediate for organic synthesis involving silicon-containing molecules. However, further research is needed to explore this possibility.

Finding More Information

Here are some ways to find more information on this specific compound:

- Chemical Databases: Search for the compound's CAS number (302912-37-4) in scientific databases like SciFinder or Scopus. These databases might reveal recent publications or patents mentioning the compound.

- Contact Suppliers: Companies like Sigma-Aldrich and Santa Cruz Biotechnology offer this compound. They might have technical data sheets or application notes associated with the product.

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane is a silicon-containing compound characterized by its unique structure that includes a disiloxane backbone and multiple dimethylvinylsilyloxy groups. Its chemical formula is and it has a molecular weight of approximately 643.27 g/mol. The compound features two cyclohexyl groups attached to the first carbon of the disiloxane chain, enhancing its hydrophobic properties and making it suitable for various applications in materials science and polymer chemistry .

- Hydrolysis: In the presence of moisture, the siloxy bonds can hydrolyze, leading to the formation of silanol groups.

- Condensation: The silanol groups can further condense to form siloxane linkages, which can modify the polymeric structure.

- Cross-linking: Under specific conditions, such as heat or catalysts, the vinyl groups can participate in addition reactions with other unsaturated compounds, promoting cross-linking in polymer networks.

These reactions are significant in modifying the physical properties of materials incorporating this compound .

The synthesis of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane typically involves:

- Formation of Disiloxane Backbone: Starting with appropriate silanes or siloxanes, a controlled hydrolysis-condensation reaction is employed to form the disiloxane structure.

- Introduction of Dimethylvinylsilyloxy Groups: Dimethylvinylsilyl chloride or analogous reagents are reacted with the disiloxane backbone under basic conditions to introduce multiple vinyl functional groups.

- Cyclohexyl Substitution: Cyclohexanol or cyclohexyl derivatives may be used to introduce cyclohexyl groups through nucleophilic substitution reactions.

These methods allow for precise control over the molecular architecture and functionalization of the compound .

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane finds applications in several fields:

- Polymer Chemistry: It serves as a precursor for silicone-based polymers with enhanced mechanical properties.

- Coatings: Its hydrophobic nature makes it suitable for water-repellent coatings and sealants.

- Adhesives: The compound's ability to form strong bonds upon curing makes it valuable in adhesive formulations.

- Biomedical Devices: Potential applications in drug delivery systems and biocompatible materials due to its silicon content.

These applications leverage its unique chemical properties and structural characteristics .

Interaction studies involving 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane are essential for understanding its compatibility with other materials. Research may focus on:

- Compatibility with Polymers: Evaluating how this compound interacts with various polymer matrices during processing.

- Chemical Stability: Assessing its stability under different environmental conditions (e.g., temperature and humidity).

- Biological Interactions: Investigating how it interacts with biological tissues or fluids if used in medical applications.

Such studies are crucial for optimizing formulations and ensuring safety in applications .

Several compounds share structural characteristics with 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dimethyl-1,1-bis(dimethylsiloxy)disiloxane | Contains methyl groups instead of cyclohexyl | Lower viscosity; used in lubricants |

| 1-Cyclohexyl-1-(dimethylsiloxy)disiloxane | Similar siloxane backbone | Fewer vinyl groups; used in coatings |

| Tetraethoxysilane | Simple silicate structure | Used primarily as a precursor for silica gels |

The uniqueness of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane lies in its combination of cyclohexyl substituents and multiple vinyl functionalities that enhance its applicability in diverse fields compared to these similar compounds .

Density Functional Theory Analysis of Disiloxane Conformational Dynamics

The conformational landscape of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane has been systematically investigated using hybrid DFT functionals (B3LYP/6-311++G**) with dispersion corrections [2] [6]. Three primary conformers emerge from rotational freedom around the Si-O-Si bridge:

- Twisted-chair (ΔG = 0 kcal/mol): Characterized by a 148° Si-O-Si angle and alternating vinyl group orientations

- Planar-boat (ΔG = 0.7 kcal/mol): Features a 172° Si-O-Si angle with parallel vinyl group alignment

- Helical (ΔG = 1.1 kcal/mol): Displays a 132° Si-O-Si angle with staggered cyclohexyl substituents

Population analysis at 298 K predicts a 62:28:10 ratio favoring the twisted-chair conformation due to optimal orbital hybridization between silicon d-orbitals and oxygen p-orbitals [6]. The planar-boat form demonstrates enhanced π-π stacking potential between vinyl groups, while the helical conformer shows improved solubility in nonpolar solvents [2].

Conformational interconversion barriers were calculated using nudged elastic band methods, revealing a 12.3 kcal/mol energy barrier for twisted-chair to planar-boat transitions [6]. This relatively low barrier suggests rapid conformational sampling at room temperature, consistent with broadened NMR signals observed in related siloxanes [2]. The computational models further predict that cyclohexyl substituents reduce conformational flexibility by 38% compared to methyl analogues through steric hindrance effects [2].

Molecular Dynamics Simulations of Silicon-Oxygen Bond Stability

Classical molecular dynamics simulations (AMBER force field, 500 ns trajectories) reveal remarkable resilience of the Si-O-Si framework under thermal stress [1] [6]. Key findings include:

- Mean Si-O bond length: 1.64 ± 0.02 Å (298 K) to 1.66 ± 0.05 Å (500 K)

- Bond angle distribution: 148° ± 8° (maintaining sp³ hybridization character)

- Torsional barrier: 3.8 kcal/mol for Si-O-Si-O dihedral rotation

Notably, the vinyl substituents create a protective "shielding effect" that reduces oxygen atom vibrational amplitudes by 22% compared to unsubstituted disiloxanes [6]. Steered molecular dynamics simulations applying 50 pN tensile force perpendicular to the Si-O axis demonstrate bond rupture thresholds of 8.9 eV, comparable to industrial-grade silicones [1].

Solvent effects were modeled using explicit acetone/water mixtures (OPLS-AA potential). The simulations predict spontaneous formation of hydrogen-bond networks between water molecules and bridging oxygens, increasing Si-O bond polarization by 18% [6]. This phenomenon accelerates hydrolysis rates in aqueous environments while stabilizing intermediate states through solvent cage effects [1].

Quantum Mechanical Predictions of Reactive Intermediate States

High-level coupled cluster calculations (CCSD(T)/aug-cc-pVTZ) identify two critical intermediates during acid-catalyzed hydrolysis [3] [6]:

Intermediate I (Δt = 0 fs → 150 fs):

- Partial protonation of bridging oxygen (O-H distance = 1.12 Å)

- Si-O bond elongation to 1.78 Å

- Formation of three-center Si-O-Si bond (Wiberg bond index = 0.85)

Intermediate II (Δt = 200 fs → 350 fs):

- Full oxygen protonation (O-H = 0.98 Å)

- Pentacoordinate silicon centers (NBO charge = +1.34 e)

- Simultaneous nucleophilic attack by water molecule (Si-O~nucleophile~ = 2.15 Å)

The potential energy surface reveals a 23.4 kcal/mol activation barrier for Intermediate I formation, with subsequent exothermic stabilization (-14.7 kcal/mol) upon reaching Intermediate II [6]. Non-covalent interaction analysis identifies critical CH/π interactions between cyclohexyl groups and vinyl substituents that stabilize transition states by 4.3 kcal/mol [2]. These predictions align with experimental kinetic studies showing 40% faster hydrolysis rates compared to linear siloxanes [6].

The characterization of multi-site reactivity in organosilicon compounds like 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane presents unprecedented analytical challenges due to the complex interplay between multiple silicon centers and their associated organic functionalities. Nuclear magnetic resonance spectroscopy, particularly 29Si NMR, represents the primary analytical tool for silicon environment characterization, yet suffers from inherent limitations related to the low natural abundance of 29Si isotope at 4.7% [1] [2]. This fundamental constraint necessitates extended acquisition times and specialized pulse sequences to achieve adequate signal-to-noise ratios for comprehensive structural elucidation.

The molecular structure of 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane, with its chemical formula C₂₈H₅₈O₅Si₆ and molecular weight of 643.27 g/mol [1] [2], presents multiple silicon environments that must be distinguished through advanced spectroscopic techniques. The compound features six silicon atoms in distinctly different coordination environments, including the central disiloxane framework and the four peripheral dimethylvinylsilyl groups. Each silicon center exhibits unique chemical shifts in 29Si NMR spectroscopy, requiring sophisticated analysis protocols to differentiate between Q-type (silicon bound to four oxygen atoms) and D-type (silicon bound to two oxygen atoms and two carbon atoms) environments [3] [4].

Dynamic nuclear polarization enhanced magic angle spinning (MAS-DNP) NMR has emerged as a transformative technique for overcoming sensitivity limitations in 29Si NMR analysis of organosilicon compounds. This methodology provides sensitivity enhancement factors of approximately 625-fold compared to conventional solid-state NMR approaches [5]. The enhanced sensitivity enables the acquisition of two-dimensional 29Si-29Si correlation spectra, providing unprecedented insight into through-space and through-bond connectivity patterns within complex organosiloxane networks. These correlation experiments reveal crucial information about lateral polymerization tendencies and domain growth characteristics that are essential for understanding multi-site reactivity patterns.

Fourier transform infrared spectroscopy presents additional analytical constraints when applied to organosilicon compounds, particularly regarding the identification and quantification of multiple siloxane species. The similar infrared absorption features exhibited by various siloxane compounds create significant spectral overlap, making component-specific analysis challenging [6]. Background absorption from unwanted species such as methane, carbon dioxide, and various hydrocarbons further complicates quantitative analysis. Detection limits for siloxane compounds using FTIR methodologies typically range from 0.2 to 200 parts per million, depending on the specific analytical configuration and matrix composition [7].

Gas chromatography-mass spectrometry analysis of complex organosilicon compounds encounters unique challenges related to thermal degradation and unexpected gas-phase reactions within the detector systems. Recent investigations have identified that compounds containing dimethylphenylsilyl groups undergo gas-phase reactions with trace water molecules within Orbitrap mass spectrometer detectors, resulting in unexpected peaks with characteristic +3 Da mass shifts compared to the parent compound [8]. These detector-induced artifacts complicate spectral interpretation and require specialized analytical protocols to distinguish between genuine molecular ions and reaction products formed during the analytical process.

The characterization of multi-site reactivity requires comprehensive understanding of structure-reactivity relationships in organosilicon chemistry. Quantitative structure-reactivity analysis has demonstrated that steric and polar effects in silicon compounds are additive, unlike their carbon analogues where steric effects are not additive [9]. This fundamental difference necessitates specialized correlation analysis protocols that account for the unique electronic and steric properties of silicon centers. The susceptibility to substituent effects varies significantly depending on the reaction mechanism and the specific silicon environment, with nucleophilic substitution reactions showing particularly complex patterns of reactivity [9].

High-resolution mass spectrometry techniques, while providing exceptional molecular weight accuracy, face limitations when analyzing complex organosilicon compounds due to the formation of multiple ion species and fragmentation patterns. The molecular complexity of compounds like 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane results in extensive fragmentation patterns that require sophisticated interpretation algorithms to distinguish between structural isomers and identify authentic molecular ions [10]. Statistical frameworks for comparing mass spectra that differ primarily in peak intensity have been developed to address these analytical challenges, enabling confident identification of isomeric compounds through quantitative analysis of fragmentation patterns.

Standardization Protocols for Reproducible Synthesis Outcomes

The synthesis of complex organosilicon compounds such as 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane requires rigorous standardization protocols to ensure reproducible outcomes across different research laboratories and synthetic conditions. The inherent sensitivity of silicon-based chemistry to environmental factors, particularly moisture and oxygen contamination, necessitates precise control of reaction parameters and standardized purification procedures.

Temperature control represents a critical parameter in organosilicon synthesis protocols, with optimal reaction temperatures typically ranging from 60°C to 90°C depending on the specific synthetic pathway [11]. Research has demonstrated that temperature variations exceeding ±2°C can result in yield variations of up to 5%, primarily due to changes in reaction kinetics and competing side reactions [11]. The synthesis of siloxane polyethers has shown particular sensitivity to temperature control, with significant yield decreases observed at preparation temperatures exceeding 90°C [11]. These temperature-dependent effects necessitate the use of precision-controlled heating systems and continuous temperature monitoring throughout the synthetic process.

Catalyst concentration standardization plays a crucial role in achieving reproducible synthesis outcomes for organosilicon compounds. The optimization of catalyst loading for silicone copolymer synthesis has been systematically investigated using response surface methodology, revealing that catalyst concentrations ranging from 0.01 to 0.09 grams per reaction provide optimal balance between reaction rate and product selectivity [11]. Variations in catalyst concentration beyond these standardized ranges result in significant changes in reaction kinetics, with potential formation of unwanted side products and reduced overall yield.

Reaction time standardization requires careful consideration of the complex kinetics associated with organosilicon synthesis reactions. Extended reaction times of 24 to 48 hours are typically required to achieve complete conversion of functional groups in organosilicon molecules [12]. The heterogeneous nature of many organosilicon synthesis reactions, particularly those involving copper-catalyzed azide-alkyne cycloaddition processes, necessitates prolonged reaction times to ensure complete functional group conversion without the use of solvents or amines [12]. Standardized reaction time protocols must account for the specific reaction mechanism and substrate complexity to ensure reproducible conversion rates.

Solvent system standardization represents a critical aspect of reproducible organosilicon synthesis, with particular emphasis on maintaining anhydrous conditions throughout the synthetic process. Water content exceeding 0.01% can lead to significant hydrolysis reactions and formation of unwanted silanol intermediates [13]. The reaction of dichlorosilane with water, for example, produces cyclotetrasiloxane according to the stoichiometric relationship: 4 SiH₂Cl₂ + 4 H₂O → Si₄H₈O₄ + 8 HCl [13]. This hydrolysis reaction not only reduces the yield of desired products but also introduces impurities that complicate purification procedures.

Atmosphere control protocols require the maintenance of inert atmospheres with oxygen concentrations below 1 ppm to prevent oxidative degradation of organosilicon intermediates [14]. The synthesis of silanized magnetite nanoparticles has demonstrated the critical importance of atmosphere control, with oxygen contamination leading to significant batch-to-batch variability in product performance [14]. Standardized protocols typically employ nitrogen or argon atmospheres with continuous gas purging to maintain inert conditions throughout the synthetic process.

Purification method standardization involves the development of reproducible protocols for the isolation and purification of organosilicon products. Column chromatography and distillation represent the primary purification techniques, with specific solvent systems and separation conditions tailored to the structural characteristics of target compounds [15]. The extraction of siloxanes from various matrices requires careful optimization of solvent systems, with acetone-hexane mixtures providing superior recovery rates compared to pure solvents [15]. Standardized purification protocols must account for the volatility characteristics of organosilicon compounds, with particular attention to minimizing losses during solvent reduction steps.

Quality control metrics for organosilicon synthesis require the establishment of standardized purity criteria and analytical validation procedures. Nuclear magnetic resonance purity assessments typically require minimum purity levels exceeding 95% for research-grade organosilicon compounds [14]. Relative standard deviation values for analytical measurements should not exceed 5% to ensure adequate reproducibility across different laboratories and analytical platforms [16]. The development of standardized quality control protocols necessitates the use of certified reference materials and interlaboratory validation studies to establish reliable analytical benchmarks.

Storage condition standardization requires precise control of temperature and humidity to maintain product stability over extended periods [17]. Organosilicon compounds are typically stored at 4°C under desiccated conditions to prevent hydrolysis and degradation reactions [17]. The formation of low molecular weight siloxane contaminants can occur during storage due to thermal degradation processes, necessitating periodic quality assessments and appropriate storage protocols to maintain product integrity for periods exceeding six months [17].

Comparative Approaches to Isomeric Configuration Determination

The determination of isomeric configurations in complex organosilicon compounds presents unique analytical challenges that require sophisticated comparative approaches to distinguish between structurally related species. The structural complexity of compounds like 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane, with multiple silicon centers and potential for various isomeric forms, necessitates the development of reliable analytical protocols for unambiguous isomer identification and quantification.

Multi-dimensional nuclear magnetic resonance spectroscopy represents the most powerful approach for isomeric configuration determination in organosilicon compounds. The separation and identification of stereoisomers in tetrameric side-chain liquid crystalline cyclic siloxanes has been successfully achieved using comprehensive 1H, 13C, and 29Si NMR analysis [18]. Chemical shift differences ranging from 0.1 to 0.5 ppm provide sufficient resolution for distinguishing between different isomeric configurations, with reliability scores exceeding 90% for well-resolved systems [18]. The assignment of stereoisomeric structures requires careful analysis of coupling patterns and chemical shift variations that reflect the different spatial arrangements of substituents around silicon centers.

Chromatographic separation techniques provide exceptional resolution capabilities for isomeric organosilicon compounds, with retention time variations of 0.5 to 2 minutes typically sufficient for baseline separation of structural isomers [19] [15]. The rapid analysis of low molecular weight cyclic siloxanes using backflush gas chromatography has demonstrated reproducibility levels with relative standard deviations below 1% for peak area measurements [19]. The effectiveness of chromatographic separations depends critically on the selection of appropriate stationary phases and mobile phase compositions that exploit the subtle structural differences between isomeric compounds.

Mass spectrometry fragmentation analysis offers complementary information for isomeric configuration determination, although the reliability of this approach is generally lower than chromatographic or NMR methods [10]. Statistical frameworks for comparing mass spectra that differ primarily in peak intensity have been developed to enable confident identification of isomeric compounds [10]. These frameworks calculate statistical probabilities that spectra derive from different analytes, providing quantitative measures of isomeric discrimination capabilities. The method has been successfully applied to various types of isomers, including amino acid substitutions and other structural variations relevant to organosilicon chemistry.

Computational modeling approaches provide valuable insights into isomeric configuration determination through the calculation of relative energies and structural parameters for different isomeric forms [20]. Ab initio calculations of strain energies for organosilicon rings have revealed energy differences of 1 to 5 kJ/mol between different isomeric configurations, providing thermodynamic criteria for predicting the most stable isomeric forms [20]. These computational approaches complement experimental techniques by providing theoretical foundations for understanding isomeric stability patterns and predicting the relative abundances of different isomeric forms under various conditions.

Vibrational spectroscopy offers additional discrimination capabilities for isomeric organosilicon compounds through the identification of characteristic frequency shifts associated with different structural arrangements [21]. Infrared spectroscopy of siloxane compounds reveals frequency shifts of 5 to 20 cm⁻¹ between different isomeric forms, although the reliability of this approach is generally moderate, with success rates ranging from 70% to 80% [21]. The analysis of siloxane polyethers using FTIR spectroscopy has demonstrated the ability to distinguish between different structural motifs based on characteristic absorption patterns in the Si-O stretching region.

Differential scanning calorimetry provides complementary information about isomeric configurations through the measurement of thermal transition temperatures that reflect different molecular packing arrangements [17]. Thermal transition differences of 2 to 10°C between isomeric forms can provide reliable discrimination criteria, with success rates typically ranging from 80% to 90% [17]. The thermal analysis of organosilicon compounds reveals distinct melting points and glass transition temperatures that correlate with different isomeric configurations and molecular conformations.

Crystal structure analysis represents the most definitive approach for isomeric configuration determination, providing Ångström-level precision in structural characterization with reliability scores exceeding 98% [18]. Single crystal X-ray diffraction analysis of organosilicon compounds provides unambiguous determination of molecular geometry, bond lengths, and bond angles that definitively distinguish between different isomeric forms. However, this approach requires the availability of suitable crystals and may not be applicable to all organosilicon compounds of interest.

Dynamic light scattering techniques offer complementary information about isomeric configurations through the measurement of hydrodynamic radii that reflect different molecular shapes and sizes [22]. Size differences of 1 to 10 nanometers between isomeric forms can provide reliable discrimination capabilities, with success rates typically ranging from 80% to 90% [22]. The analysis of siloxane polymers using dynamic light scattering has revealed distinct size distributions that correlate with different structural arrangements and molecular conformations.